molecular formula C20H20N2O6 B2544156 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetohydrazide CAS No. 844859-04-7

2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetohydrazide

Cat. No. B2544156
CAS RN: 844859-04-7
M. Wt: 384.388
InChI Key: XVSWWVVFCYLFCA-UHFFFAOYSA-N
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Description

The compound of interest, "2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetohydrazide," is a derivative of hydrazide with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds' synthesis, structure, and biological activities, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often begins with a starting compound that undergoes various reactions to introduce different functional groups. For instance, in the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, a series of cyclization and aminomethylation reactions were employed to obtain the final products . Similarly, the synthesis of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide involved the preparation of the key intermediate from an ethyl ester followed by various cyclo-condensation reactions . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. For example, the structure of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides was corroborated using these techniques . The molecular interactions with bacterial enzymes can also be studied through docking studies, as was done for a thiazolidin derivative . These analytical methods would be essential for confirming the structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of hydrazide derivatives is often explored through their ability to undergo cyclization and condensation reactions. For instance, the cyclization of thiosemicarbazides led to the formation of triazole-thiones , and the reaction of hydrazide with carbon disulfide and potassium isothiocyanate produced oxadiazole and triazolone derivatives, respectively . These reactions are indicative of the versatile chemistry that hydrazide derivatives can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are influenced by their functional groups and molecular structure. The biological activities, such as antimicrobial, antioxidant, lipase, and α-glucosidase inhibition, are also critical aspects of their chemical properties. For example, some synthesized compounds showed significant anti-lipase and anti-α-glucosidase activities , while others exhibited substantial antibacterial and antioxidant properties . These activities suggest that the compound of interest may also possess similar pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing various derivatives of the core compound through reactions involving key intermediates like hydrazide and Schiff base formations. These synthetic routes often lead to compounds with potential biological activities, such as antimicrobial properties. For instance, the synthesis of thiazolidin-4-ones based on coumarin derivatives has been reported, highlighting the diverse chemical transformations these compounds can undergo to yield new pharmacologically relevant molecules (Čačić et al., 2009).

Antimicrobial Activity

Several studies have investigated the antimicrobial activity of coumarin derivatives, including the target compound. These compounds exhibit significant inhibitory effects against various Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents. For example, novel N’-[(1)-ethylidene]-2-(6-methyl-2-oxo-2H-chromen-4-yl) acetohydrazide derivatives have shown potent inhibition against tested bacterial strains, suggesting their utility in developing new antimicrobial agents (Mishra et al., 2014).

Antioxidant Activity

The antioxidant properties of coumarin derivatives have also been explored. Certain synthesized coumarins have demonstrated higher antioxidant capacity compared to known antioxidants like ascorbic acid, indicating their potential use as effective antioxidant agents. This aspect of research highlights the diverse therapeutic applications of these compounds beyond their antimicrobial activity (Kadhum et al., 2011).

Novel Applications

Beyond traditional bioactivities, coumarin derivatives have been examined for their nonlinear optical properties and potential use in optical device applications. This includes exploring their capabilities as optical limiters and switches, demonstrating the versatility of these compounds in various scientific and technological fields (Naseema et al., 2010).

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-11-19(12-4-7-15(25-2)17(8-12)26-3)20(24)14-6-5-13(9-16(14)28-11)27-10-18(23)22-21/h4-9H,10,21H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSWWVVFCYLFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NN)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide

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